molecular formula C11H13IO2 B15232648 Methyl 4-(3-iodopropyl)benzoate

Methyl 4-(3-iodopropyl)benzoate

Cat. No.: B15232648
M. Wt: 304.12 g/mol
InChI Key: LZBFGUOKEIONOA-UHFFFAOYSA-N
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Description

Methyl 4-(3-iodopropyl)benzoate is an aromatic ester featuring a methyl benzoate backbone substituted with a 3-iodopropyl group at the para position of the benzene ring. This article focuses on comparative analysis with key analogs to infer properties and applications.

Properties

Molecular Formula

C11H13IO2

Molecular Weight

304.12 g/mol

IUPAC Name

methyl 4-(3-iodopropyl)benzoate

InChI

InChI=1S/C11H13IO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7H,2-3,8H2,1H3

InChI Key

LZBFGUOKEIONOA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(3-iodopropyl)benzoate can be synthesized through a multi-step process. One common method involves the esterification of 4-(3-iodopropyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the preparation of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues

The compound’s structure is compared to three classes of analogs (Table 1):

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Substituents Key Structural Differences Reference
Methyl 4-(3-iodopropyl)benzoate C₁₁H₁₃IO₂ 4-(3-iodopropyl)benzoate methyl Reference compound -
Methyl 4-((3-iodopropyl)thio)benzoate C₁₁H₁₃IO₂S 4-((3-iodopropyl)thio)benzoate methyl Sulfur replaces methylene in chain
Methyl 3-iodo-4-isopropylbenzoate C₁₁H₁₃IO₂ 3-iodo, 4-isopropyl Iodo and isopropyl at meta/para
Methyl 4-(piperazin-1-yl) benzoate (C1) C₂₁H₂₁N₃O₃ Piperazine-quinoline carbonyl Bulky heterocyclic substituent
  • Methyl 3-iodo-4-isopropylbenzoate (): Isomerism (iodo at meta vs.
  • Piperazine-quinoline derivatives (): Bulkier substituents reduce solubility in apolar solvents but enhance binding to biological targets (e.g., enzymes) .
Spectroscopic Properties

Spectroscopic data highlight substituent effects (Table 3):

Table 3: Spectroscopic Comparison

Compound Name ¹H NMR Features HRMS Data Reference
Piperazine-quinoline derivatives Aromatic protons (δ 7.2–8.5 ppm) [M+H]⁺ peaks confirmed
Methyl 4-((3-Iodopropyl)thio)benzoate Thioether CH₂ (δ 2.5–3.0 ppm) Matches literature
Methyl 3-iodo-4-isopropylbenzoate Isopropyl CH₃ (δ 1.2–1.4 ppm) Not reported
  • The target compound’s ¹H NMR would likely show iodopropyl chain protons (δ 3.1–3.3 ppm for CH₂I) and aromatic singlet (δ 8.0 ppm for para-substituted benzene).
  • Thioether analogs exhibit distinct deshielding of adjacent protons due to sulfur’s electronegativity .

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